molecular formula C5H3NS B051339 2-Ethynylthiazole CAS No. 111600-85-2

2-Ethynylthiazole

Cat. No.: B051339
CAS No.: 111600-85-2
M. Wt: 109.15 g/mol
InChI Key: CDFUVXUAFYQGMT-UHFFFAOYSA-N
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Description

2-Ethynylthiazole is an organic compound with the molecular formula C5H3NS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its ethynyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylthiazole typically involves the reaction of thiazole derivatives with acetylene or its derivatives. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of a thiazole halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is often ensured through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylthiazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The triple bond in the ethynyl group can be reduced to form alkenyl or alkyl derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-thiazolyl ketones or aldehydes.

    Reduction: Formation of 2-ethenylthiazole or 2-ethylthiazole.

    Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

2-Ethynylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.

    2-Methylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.

    2-Phenylthiazole: Investigated for its potential anticancer activity.

Uniqueness of 2-Ethynylthiazole: The presence of the ethynyl group in this compound distinguishes it from other thiazole derivatives. This group imparts unique reactivity, allowing for the formation of a wide range of derivatives through various chemical reactions. Additionally, the ethynyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

2-ethynyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFUVXUAFYQGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470001
Record name 2-Ethynylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111600-85-2
Record name 2-Ethynylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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